molecular formula C20H17N3O2 B8039888 N-(2-aminophenyl)-2-hydroxy-9-methylcarbazole-3-carboxamide

N-(2-aminophenyl)-2-hydroxy-9-methylcarbazole-3-carboxamide

Cat. No.: B8039888
M. Wt: 331.4 g/mol
InChI Key: MCHXFSSKIJSKHO-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)-2-hydroxy-9-methylcarbazole-3-carboxamide: is a complex organic compound that belongs to the class of carbazole derivatives Carbazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis of N-(2-aminophenyl)-2-hydroxy-9-methylcarbazole-3-carboxamide typically begins with commercially available starting materials such as 2-aminophenylamine, 9-methylcarbazole, and appropriate carboxylating agents.

  • Step-by-Step Synthesis

      Step 1: : The initial step involves the nitration of 9-methylcarbazole to introduce a nitro group, followed by reduction to form the corresponding amine.

      Step 2: : The amine is then carboxylated using a suitable carboxylating agent, such as phosgene or carbon dioxide, to form the carboxamide.

      Step 3: : The final step involves coupling the carboxamide with 2-aminophenylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amine groups, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Drug Development: Due to its structural similarity to bioactive carbazoles, it may be investigated for potential therapeutic properties, such as anticancer or antimicrobial activities.

    Biological Probes: It can be used in the development of fluorescent probes for imaging and diagnostic applications.

Industry

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which N-(2-aminophenyl)-2-hydroxy-9-methylcarbazole-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and amine groups can form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminophenyl)-carbazole-3-carboxamide
  • 2-hydroxy-9-methylcarbazole
  • N-(2-aminophenyl)-2-hydroxycarbazole

Uniqueness

N-(2-aminophenyl)-2-hydroxy-9-methylcarbazole-3-carboxamide is unique due to the presence of both hydroxy and amine groups, which can participate in a variety of chemical reactions and interactions. This dual functionality enhances its versatility in different applications compared to similar compounds that may lack one of these groups.

Properties

IUPAC Name

N-(2-aminophenyl)-2-hydroxy-9-methylcarbazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-23-17-9-5-2-6-12(17)13-10-14(19(24)11-18(13)23)20(25)22-16-8-4-3-7-15(16)21/h2-11,24H,21H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHXFSSKIJSKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=CC(=C(C=C31)O)C(=O)NC4=CC=CC=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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